(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

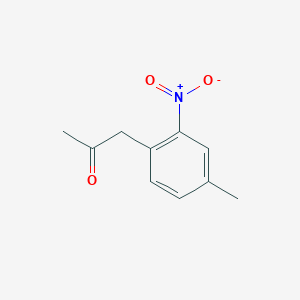

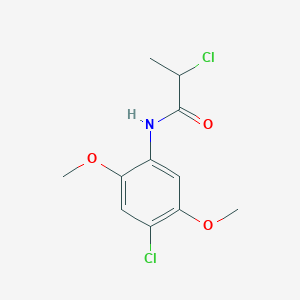

“(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid” is a chemical compound with the empirical formula C10H13BBrFO3 . It is a solid substance with a melting point of 114-120 °C .

Molecular Structure Analysis

The molecular weight of “(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid” is 290.92 . The SMILES string representation of the molecule isCCCCOc1ccc(Br)c(B(O)O)c1F . Chemical Reactions Analysis

Boronic acids, including “(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis

“(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid” is a solid substance with a melting point of 114-120 °C . It has a molecular weight of 290.92 .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst.

Synthesis of Liquid Crystalline Compounds

This compound has been utilized in the synthesis of novel liquid crystalline materials . These materials have applications in displays and sensors due to their unique optical properties. The boronic acid functionality allows for the introduction of the bromo-butoxy-fluorophenyl moiety into the liquid crystalline compounds, enhancing their performance and stability.

Leukotriene B4 Receptor Agonists

Researchers have used (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid in the synthesis of potent leukotriene B4 receptor agonists . These agonists are important in the study of inflammatory responses and could lead to the development of new anti-inflammatory drugs.

Anion Receptors for Polymer Electrolytes

The boronic acid group is known for its ability to form stable complexes with anions. This property has been exploited in the preparation of phenylboronic catechol esters, which serve as promising anion receptors for polymer electrolytes . These electrolytes are crucial components of fuel cells and batteries.

Rhodium-Catalyzed Arylation

The compound is also a candidate for rhodium-catalyzed arylation reactions . This type of reaction is important for introducing aryl groups into molecules, which can significantly alter the physical and chemical properties of a compound, making it useful in the development of new materials and catalysts.

Site-Selective Suzuki-Miyaura Arylation

Site-selective arylation is a strategic approach in organic synthesis, allowing for the precise modification of complex molecules . (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid can be employed in site-selective Suzuki-Miyaura arylation reactions, providing a method for the targeted introduction of functional groups into specific positions within a molecule.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of various biologically active compounds .

Pharmacokinetics

As a boronic acid derivative, its bioavailability may be influenced by factors such as its stability, solubility, and the presence of transporters in the body .

Result of Action

The products of suzuki-miyaura cross-coupling reactions, in which this compound may be used, are often found in various pharmaceuticals and biologically active compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-3-butoxy-2-fluorophenylboronic acid. Factors such as pH, temperature, and the presence of other chemicals can affect the stability of boronic acids and their ability to participate in reactions .

properties

IUPAC Name |

(6-bromo-3-butoxy-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTVZGMUUYBHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCCCC)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584764 |

Source

|

| Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |

CAS RN |

1072951-88-2 |

Source

|

| Record name | B-(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)